molecular formula C19H22N2O3 B268818 4-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

4-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Cat. No. B268818
M. Wt: 326.4 g/mol
InChI Key: UIFPWQBISWNXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly referred to as MBBA and has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of MBBA is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. MBBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MBBA has been shown to have a low toxicity profile and does not have any significant side effects. It has been shown to be well-tolerated in animal studies. MBBA has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to have analgesic effects by inhibiting the activity of certain pain receptors.

Advantages and Limitations for Lab Experiments

MBBA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a low toxicity profile and does not have any significant side effects. However, MBBA has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of MBBA. Further research is needed to fully understand the mechanism of action of MBBA. More studies are needed to determine the optimal dosage and administration of MBBA for therapeutic applications. The potential use of MBBA in combination with other drugs for cancer treatment should also be explored. Additionally, the development of new synthetic compounds based on the structure of MBBA may lead to the discovery of more effective treatments for cancer and other diseases.

Synthesis Methods

MBBA can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with 4-aminobenzoyl acid and 3-methylbutanoyl chloride to form MBBA. The purity of the compound can be increased through recrystallization and purification techniques.

Scientific Research Applications

MBBA has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. MBBA has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

4-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-methoxy-N-[4-(3-methylbutanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)12-18(22)20-15-6-8-16(9-7-15)21-19(23)14-4-10-17(24-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

UIFPWQBISWNXHQ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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